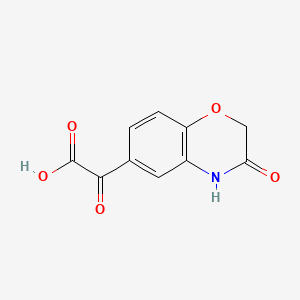

3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid

Description

3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid is a benzoxazine derivative characterized by a fused benzoxazine ring system and an oxoacetic acid substituent at the 6-position. This compound is classified as an industrial-grade chemical with a purity of 99%, commonly supplied in 25 kg cardboard drums .

Properties

IUPAC Name |

2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO5/c12-8-4-16-7-2-1-5(3-6(7)11-8)9(13)10(14)15/h1-3H,4H2,(H,11,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWBBUVIXOGMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Ortho-Metalation (DoM) Strategy

To improve regioselectivity, a directed metalation approach employs lithium diisopropylamide (LDA) to deprotonate the benzoxazinone at position 6. The resulting aryl lithium species reacts with ethyl oxalyl chloride to install the oxoacetic acid precursor. Hydrolysis with aqueous HCl yields the target compound.

Reaction Scheme:

Yield Data:

-

Metalation/Acylation: 55–60%

-

Hydrolysis: 85–90%

Advantages :

-

High regiocontrol due to the directing effect of the oxazinone oxygen.

-

Avoids harsh oxidizing agents.

Alternative Route: Nitro Reduction and Cyclization

A multistep approach starts with 2-nitrophenol , which is alkylated with ethyl 2-bromoacetate in acetone using K₂CO₃. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, enabling cyclization to form the benzoxazinone core with an ester substituent at position 6. Saponification and oxidation yield the final product.

Reaction Scheme:

Critical Parameters:

| Step | Conditions | Yield (%) |

|---|---|---|

| Alkylation | K₂CO₃, acetone, reflux | 70–75 |

| Reduction | H₂ (1 atm), Pd-C, EtOH | 90–95 |

| Cyclization | Reflux in toluene | 65–70 |

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Advantages | Limitations | Overall Yield (%) |

|---|---|---|---|

| Shridhar + Acylation | One-pot core formation | Low regioselectivity | 27–33 |

| DoM Strategy | High regiocontrol | Cryogenic conditions required | 47–54 |

| Nitro Reduction | Scalable, avoids strong acids | Multi-step, costly catalysts | 41–46 |

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the benzoxazine ring.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the oxazine ring.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Chemical Properties and Structure

3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic acid features a heterocyclic structure that contributes to its reactivity and biological properties. The compound has been characterized for its chemical stability and solubility in various solvents, making it suitable for different applications.

Anticancer Activity

Research has indicated that derivatives of benzoxazine compounds exhibit promising anticancer properties. For instance, studies have shown that modifications to the benzoxazine core can enhance cytotoxic activity against various cancer cell lines. A notable case study involved the synthesis of substituted benzoxazines that demonstrated significant inhibition of tumor growth in vitro and in vivo models. The structure-activity relationship (SAR) analysis revealed that specific substituents at the 2-position of the benzoxazine ring were crucial for enhancing anticancer efficacy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A series of experiments demonstrated that derivatives of 3,4-dihydro-1,4-benzoxazine exhibited significant antibacterial and antifungal activities. For example, compounds with specific functional groups showed enhanced inhibition against pathogens such as Staphylococcus aureus and Candida albicans. The mechanism of action was attributed to the disruption of microbial cell membranes .

Neuropharmacological Effects

Recent studies have explored the potential of benzoxazine derivatives as serotonin receptor antagonists. In particular, certain derivatives have shown high affinity for the serotonin-3 receptor, suggesting their potential use in treating anxiety and depression-related disorders. One study reported a derivative with a Ki value of 0.019 nM, indicating potent antagonistic activity .

Polymer Chemistry

The unique properties of 3,4-dihydro-1,4-benzoxazine make it an attractive candidate for polymer synthesis. Benzoxazines are known for their thermal stability and mechanical strength when polymerized. Research has focused on using these compounds as precursors for thermosetting resins, which are utilized in coatings and composites. The incorporation of benzoxazine units into polymer matrices has been shown to improve thermal resistance and reduce flammability .

Drug Delivery Systems

Innovative drug delivery systems have been developed using benzoxazine-based materials due to their biocompatibility and ability to form hydrogels. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner, enhancing the efficacy of treatments while minimizing side effects. Studies indicate that such systems could be particularly effective in targeted cancer therapies .

Data Tables

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid involves its interaction with specific molecular targets. For instance, as a DNA topoisomerase I inhibitor, it prevents the enzyme from binding to its substrate, thereby inhibiting the relaxation of supercoiled DNA . This inhibition can lead to the accumulation of DNA breaks, ultimately inducing cell death in rapidly dividing cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid with key analogs, focusing on structural variations, molecular properties, and applications:

Key Observations:

Structural Modifications and Reactivity :

- The introduction of chlorine (e.g., in 6-Chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazine-4-acetic Acid) increases electrophilicity, making the compound more reactive in substitution reactions .

- Natural derivatives like DIMBOA feature hydroxy and methoxy groups, which contribute to their role in plant defense mechanisms, unlike synthetic variants .

Functional Group Impact on Applications: Pyrrolidinylcarbonyl and diethylaminocarbonyl substituents (e.g., in and compounds) enhance binding affinity in biological systems, suggesting utility in drug discovery . Extended alkyl chains (e.g., 4-oxobutanoic acid in ) improve lipid solubility, favoring use in polymer or surfactant synthesis .

Industrial vs. Natural Relevance: The target compound is primarily industrial-grade, while DIMBOA and related natural benzoxazinones are studied for ecological and agricultural applications .

Biological Activity

3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic acid is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The compound is characterized by its unique structure, which includes a benzoxazine ring and an oxoacetic acid moiety. Its molecular formula is with a molecular weight of approximately 195.15 g/mol. The presence of both a benzoxazine and an oxoacetic acid group suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

- Formation of Benzoxazine Ring : The initial step often includes the reaction of an amine with a phenolic compound.

- Introduction of Oxoacetic Acid : Subsequent steps involve functionalization to incorporate the oxoacetic acid moiety.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzoxazine derivatives. For instance, in a comparative study, various derivatives were tested against common bacterial strains:

| Compound | E. coli (mm) | S. aureus (mm) | B. subtilis (mm) |

|---|---|---|---|

| 4e | 22 | 20 | 18 |

| 4a | 20 | 18 | 16 |

| 4b | 15 | 14 | 12 |

| Control | 10 | 9 | 8 |

Findings : Compound 4e exhibited the highest antimicrobial potency across all tested strains, suggesting its potential as a broad-spectrum antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of benzoxazines is attributed to their ability to scavenge free radicals. In vitro assays have shown that these compounds can significantly reduce oxidative stress markers in cellular models.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis.

- Scavenging Free Radicals : The compound's structural features allow it to interact with reactive oxygen species (ROS), thereby mitigating oxidative damage.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of various benzoxazine derivatives against resistant strains of bacteria. The results indicated that modifications in the chemical structure could enhance antimicrobial activity .

- Oxidative Stress Reduction : Another investigation focused on the antioxidant properties of benzoxazines in neuroprotective models, demonstrating significant reductions in markers of oxidative stress .

Q & A

Basic: What are the established synthetic routes for 3,4-dihydro-1,4-benzoxazine-3-one 6-oxoacetic acid and its derivatives?

The synthesis typically involves multi-step reactions, such as Schiff base or Mannich base derivatization. For example, derivatives can be synthesized via condensation of 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one with appropriate aldehydes or ketones. Structural confirmation is achieved through elemental analysis, IR spectroscopy, NMR, and mass spectrometry . Reaction pathways may also involve formaldehyde-mediated cyclization of phenolic and aniline precursors, optimized under acidic or thermal conditions .

Basic: What spectroscopic and analytical methods are used to confirm the structure of benzoxazine derivatives?

Key methods include:

- IR spectroscopy : To identify functional groups (e.g., carbonyl stretches at ~1700 cm).

- NMR : To resolve aromatic protons, methylene groups, and substituent environments (e.g., dihydrobenzoxazine ring protons at δ 4.2–4.5 ppm) .

- X-ray crystallography : For unambiguous structural determination, as demonstrated in studies resolving bond lengths (e.g., C–C = 1.38–1.42 Å) and dihedral angles in crystalline derivatives .

Advanced: How do structural modifications at the 6-position of the benzoxazine core influence biological activity?

Substituents at the 6-position (e.g., sulfonyl, carboxyl, or chloro groups) significantly alter pharmacological properties. For instance:

- Antibacterial activity : Derivatives like (6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid show enhanced efficacy against Gram-positive bacteria due to improved membrane penetration .

- Enzyme inhibition : Sulfonyl chloride derivatives act as intermediates for kinase inhibitors, with binding affinity modulated by steric and electronic effects .

Structure-activity relationship (SAR) studies require systematic substitution and in vitro bioassays to correlate modifications with activity trends .

Advanced: What challenges arise in resolving crystallographic data for benzoxazine derivatives, and how are they addressed?

Challenges include:

- Disorder in crystal packing : Common in flexible dihydrobenzoxazine rings, resolved using low-temperature (153 K) X-ray diffraction to minimize thermal motion .

- Hydrogen bonding ambiguities : Neutron diffraction or DFT calculations may supplement crystallographic data to confirm H-bond networks .

- Data-to-parameter ratios : Optimized crystal growth (e.g., slow evaporation) improves data quality, achieving ratios >12:1 for reliable refinement .

Advanced: How can computational modeling guide the design of benzoxazine-based inhibitors?

Molecular docking and MD simulations predict binding modes to targets like PI3K-γ or bacterial enzymes. Key steps:

- Ligand preparation : Protonation states are adjusted using pKa predictions.

- Docking validation : Co-crystallized ligands (e.g., from PDB entries) validate scoring functions.

- Free energy calculations : MM-GBSA estimates binding affinities, identifying critical interactions (e.g., hydrogen bonds with catalytic residues) .

Basic: What pharmacological applications are associated with benzoxazine derivatives?

- Antimicrobial agents : Derivatives exhibit activity against Staphylococcus aureus and Escherichia coli via disruption of cell wall synthesis .

- Antioxidant precursors : Carboxylic acid derivatives serve as intermediates for synthesizing radical-scavenging compounds .

- Enzyme inhibitors : Modified benzoxazines target kinases, proteases, and oxidoreductases in cancer and inflammatory pathways .

Advanced: How should researchers address contradictions in reported biological activity data?

Contradictions often arise from assay variability (e.g., MIC values differing across bacterial strains). Mitigation strategies include:

- Standardized protocols : Use CLSI guidelines for antimicrobial assays.

- Dose-response curves : Confirm activity trends across multiple concentrations.

- Metabolic stability testing : Rule out false positives from compound degradation in vitro .

Basic: What physicochemical properties are critical for optimizing benzoxazine derivatives in drug discovery?

Key parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.